3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Overview
Description
The compound “3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one” is a complex organic molecule that contains two phenyl-pyrazolyl groups attached to a chromen-4-one core. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Chromen-4-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole rings, followed by the introduction of the phenyl groups, and finally coupling with the chromen-4-one core. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The pyrazole rings would contribute to the compound’s aromaticity and potentially its reactivity. The chromen-4-one core could also influence the compound’s properties, particularly if it participates in conjugation with the pyrazole rings .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The pyrazole rings could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens. The chromen-4-one core could also potentially undergo reactions, particularly at the carbonyl group .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O3/c33-28-25-12-11-24(34-18-20-14-29-31(16-20)22-7-3-1-4-8-22)13-27(25)35-19-26(28)21-15-30-32(17-21)23-9-5-2-6-10-23/h1-17,19H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBNLWGYFYKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CN(N=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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